N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound is a light yellow solid . It has been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .
Synthesis Analysis
The compound has been prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using the single crystal X-ray diffraction method (SCXRDM) .Chemical Reactions Analysis
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
The compound is a light yellow solid with a melting point of 108–110 °C . The IR (KBr) vmax is 3140–2926, 1640, 1543 cm−1 .Scientific Research Applications
Molecular Properties Prediction
The compound has been used in the design of substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . These studies have become an essential tool for designing more potent drugs .
Cyclooxygenase Inhibitors
Substituted cinnamides, which include this compound, have been found as potent cyclooxygenase inhibitors . This makes them useful in the treatment of conditions like inflammation and pain.
Antioxidants
The compound has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Agents
The compound has been found to have anti-inflammatory properties . This makes it potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Anticancer Activity
A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Detection of Carcinogenic Lead
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . This is important in environmental monitoring and public health.
Antimicrobial Agents
The compound has been found to have antimicrobial properties . This makes it potentially useful in the treatment of various bacterial and fungal infections.
Anticonvulsant Agents
The compound has been found to have anticonvulsant properties . This makes it potentially useful in the treatment of conditions like epilepsy and other seizure disorders.
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown activity against various cancer cell lines .
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to inhibit vegfr1, a receptor tyrosine kinase that plays a key role in angiogenesis . This suggests that the compound may have anti-angiogenic activity.
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-25-21-16(22(29)26(2)23(25)30)11-17(27(21)12-14-6-4-3-5-7-14)20(28)24-15-8-9-18-19(10-15)32-13-31-18/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTCUWQRWMFMLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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